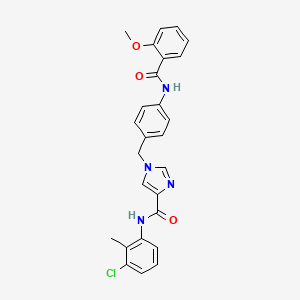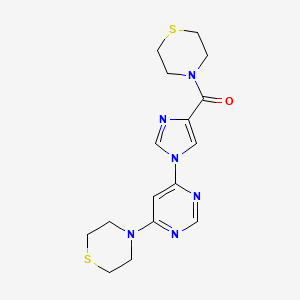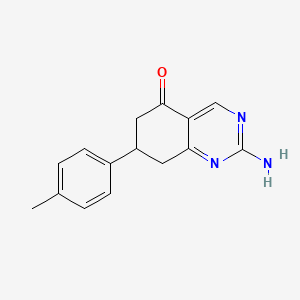![molecular formula C6H14OS B2487000 2-[(2-Methylpropan-2-yl)oxy]ethanethiol CAS No. 25674-62-8](/img/structure/B2487000.png)
2-[(2-Methylpropan-2-yl)oxy]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Methylpropan-2-yl)oxy]ethanethiol, also known as tert-Butyl S-(2-hydroxyethyl)thioacetate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Odorless Deprotection of Aromatic Methyl Ethers
A study by Magano et al. (2006) discusses a new reagent for the deprotection of aromatic methyl ethers, which can be related to the family of compounds including 2-[(2-Methylpropan-2-yl)oxy]ethanethiol. This method offers an essentially odorless workup, differentiating it from traditional thiols like ethanethiol (Magano, Chen, Clark, & Nussbaumer, 2006).
Synthesis of Functional Exo-7-Oxanorbornene Dendron Macromonomers
Liu, Burford, and Lowe (2014) describe the synthesis of functional acrylic exo-7-oxanorbornene species and their use as precursors in dendronized thiol-Michael coupling chemistry. This includes compounds related to this compound, underscoring its role in polymerization and the creation of functional polymers (Liu, Burford, & Lowe, 2014).
Catalytic Reaction with Thiophosgene
Nilsson (1974) explored the reaction of 2-Methylpropane-2-thiol with thiophosgene, leading to the formation of specific disulfides and dithiothiones. This study highlights the chemical reactivity of compounds like this compound in the presence of thiophosgene (Nilsson, 1974).
Synthesis and Structures of Diglycolaldehyde Thioacetals
Aparicio, Benitez, and González (1982) studied the reaction of diglycolaldehyde with thiols, leading to the formation of various thioacetals. The study included the use of 2-methylpropane-2-thiol, providing insight into the structural properties of thioacetals related to this compound (Aparicio, Benitez, & González, 1982).
Synthesis of Bismuth (III) Thiolates/Dithiolates
Kaur and Singh (2017) conducted a study on the electrochemical synthesis of Bismuth (III) thiolates/dithiolates, including the use of 2-methylpropane-2-thiol. This research offers insights into the applications of thiolates/dithiolates in coordination chemistry and their potential uses in various industrial processes (Kaur & Singh, 2017).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,3)7-4-5-8/h8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKGMGTTGBHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)
![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)

![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)




